Cellular Uptake Dominance in PFCAs
In human placental JEG‑3 cells exposed to a panel of eight PFCs, cellular uptake followed a strict chain‑length‑dependent order: PFDoA (C12) > PFOS (C8 sulfonate) ≫ PFNA (C9) > PFOA (C8) > PFHxA (C6) [1]. This quantitative ranking confirms that PFDoA accumulates intracellularly to a greater extent than the shorter‑chain analogues PFOA and PFNA, as well as the eight‑carbon sulfonate PFOS. The higher uptake directly correlates with enhanced cytotoxicity, establishing PFDoA as the most potent long‑chain PFCA tested in this model.
| Evidence Dimension | Relative cellular uptake ranking |
|---|---|
| Target Compound Data | PFDoA ranked highest (PFDoA > PFOS ≫ PFNA > PFOA > PFHxA) |
| Comparator Or Baseline | PFOA (C8) ranked fourth; PFNA (C9) ranked third; PFOS (C8 sulfonate) ranked second |
| Quantified Difference | PFDoA uptake substantially exceeds that of PFOA and PFNA |
| Conditions | JEG‑3 human placental choriocarcinoma cells, 24‑h exposure, LC‑MS/MS quantification of intracellular PFCs |
Why This Matters
Procurement of PFDoA is essential for studies requiring a representative long‑chain PFCA with maximal cellular bioavailability; substitution with PFOA or PFNA would underestimate intracellular exposure and confound toxicity readouts.
- [1] Gorrochategui E, Pérez‑Albaladejo E, Casas J, Lacorte S, Porte C. Perfluorinated chemicals: Differential toxicity, inhibition of aromatase activity and alteration of cellular lipids in human placental cells. Toxicol Appl Pharmacol. 2014;277(2):124‑130. View Source
